Octadecylxylenesulphonic acid

Enhanced Oil Recovery Surfactant Flooding Alkylxylene Sulfonates

Octadecylxylenesulphonic acid (CAS 55121-81-8), systematically named benzenesulfonic acid, dimethyloctadecyl-, is a high-molecular-weight anionic surfactant belonging to the alkylxylene sulfonate class. Its structure comprises a C18 linear alkyl hydrophobic tail attached to a dimethylbenzene (xylene) sulfonic acid hydrophilic head, with the molecular formula C26H46O3S and a molecular weight of 438.71 g/mol.

Molecular Formula C26H46O3S
Molecular Weight 438.7 g/mol
CAS No. 55121-81-8
Cat. No. B12662612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecylxylenesulphonic acid
CAS55121-81-8
Molecular FormulaC26H46O3S
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)O
InChIInChI=1S/C26H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25/h20-23,26H,3-19H2,1-2H3,(H,27,28,29)
InChIKeyGKAGWLBTBZPXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecylxylenesulphonic Acid (CAS 55121-81-8): A Long-Chain Alkylaryl Sulfonic Acid Surfactant for Procurement and Formulation


Octadecylxylenesulphonic acid (CAS 55121-81-8), systematically named benzenesulfonic acid, dimethyloctadecyl-, is a high-molecular-weight anionic surfactant belonging to the alkylxylene sulfonate class. Its structure comprises a C18 linear alkyl hydrophobic tail attached to a dimethylbenzene (xylene) sulfonic acid hydrophilic head, with the molecular formula C26H46O3S and a molecular weight of 438.71 g/mol . The compound is characterized by significant hydrophobicity due to its long alkyl chain, which governs its surface activity, micellization behavior, and utility in applications where pronounced lipophilicity is required relative to shorter-chain analogs . This compound is primarily available in its acid form, but it is often neutralized in situ to its sodium or calcium salt for enhanced water solubility and surfactant performance [1].

Chain‑Length Requirement C18 alkyl chain provides low CMC and ultra-low interfacial tension needed for EOR and high‑salinity systems.
Procurement Flexibility Free acid form enables on‑demand neutralization to Na, Ca or amine salts for tailored solubility and performance.
Isomeric Control Xylene substitution pattern (para vs. meta) alters hemimicelle aggregation on mineral surfaces; isomeric purity is critical for adsorption‑governed processes.

Why Generic Alkylbenzene Sulfonate Substitution Fails for Octadecylxylenesulphonic Acid (CAS 55121-81-8) in Demanding Formulations


Substituting octadecylxylenesulphonic acid with a generic linear alkylbenzene sulfonate (LAS) or a shorter-chain alkylxylene sulfonate is not straightforward due to the compound's unique structure–property relationship. The presence of an octadecyl (C18) chain and a dimethyl-substituted aromatic ring results in a markedly different hydrophobic-to-hydrophilic balance, lower critical micelle concentration (CMC), and distinct interfacial tension behavior compared to its C10–C14 counterparts [1]. In enhanced oil recovery (EOR), for instance, octadecyl orthoxylene sulfonate mixtures have demonstrated a 94% oil recovery rate when paired with a shorter-chain nonyl sulfonate, a performance metric that cannot be replicated by simply increasing the concentration of a single, shorter-chain sulfonate [2]. Furthermore, isomeric differences in the position of the sulfonate and methyl groups on the xylene ring lead to divergent micellization and adsorption behaviors at solid/liquid interfaces, making the compound's specific stereochemistry critical for processes like mineral flotation and reservoir rock compatibility [3]. The following quantitative evidence demonstrates precisely where unverified substitution would degrade performance.

CMC Order‑of‑Magnitude Shift
Replacing C18 with C12 LAS raises CMC ~10‑fold, which can collapse ultra‑low IFT and require higher dosage without reaching equivalent performance.
Isomer‑Dependent Adsorption Reversal
Para‑xylene sulfonate packs differently from meta isomer; substitution without isomeric control may degrade mineral flotation selectivity and alter EOR retention.
Brine Tolerance Window Mismatch
Shorter‑chain sulfonates often precipitate above 2% NaCl; the C18 component extends operable salinity, a property not replicated by simply adjusting concentration of a generic sulfonate.

Quantitative Evidence Guide: Differentiating Octadecylxylenesulphonic Acid (CAS 55121-81-8) from Close Analogs


Enhanced Oil Recovery: 94% Crude Oil Displacement Achieved with Octadecyl/Nonyl Orthoxylene Sulfonate Mixture vs. Single-Component Sulfonates

In a comparative enhanced oil recovery process, an aqueous surfactant solution containing a mixture of octadecyl orthoxylene sulfonate (C16-C20) and nonyl orthoxylene sulfonate (C8-C12) achieved a 94% crude oil recovery rate from a subterranean formation [1]. This result benchmarks the octadecylxylene sulfonate component as a critical lipophilic agent necessary for achieving ultralow interfacial tension with crude oil, a performance attribute that single, shorter-chain alkylxylene sulfonates or generic alkylbenzene sulfonates fail to achieve at comparable concentrations [1].

EOR Recovery
Head‑to‑head
94% oil recovery with C18/C9 orthoxylene sulfonate mixture vs. single‑component sulfonates
Supports C18 requirement for ultra‑low IFT in surfactant flooding
Mixture of octadecyl and nonyl orthoxylene sulfonates; subterranean formation conditions
Enhanced Oil Recovery Surfactant Flooding Alkylxylene Sulfonates

Critical Micelle Concentration Trends: Octadecyl Chain Length Reduces CMC by an Order of Magnitude Relative to Shorter Alkylxylene Sulfonates

A study of alkyl m-xylene sulfonate isomers with varying chain lengths demonstrated that increasing the alkyl chain length systematically decreases the critical micelle concentration (CMC) and enhances surface tension reduction [1]. While the exact CMC for octadecylxylenesulfonic acid was not directly reported in the accessible literature, the linear log(CMC) vs. carbon number relationship established for alkylxylene sulfonates projects an approximate CMC of 1.0 × 10⁻⁴ to 5.0 × 10⁻⁴ mol/L for the C18 homolog [1][2]. In contrast, dodecylbenzene sulfonate (LAS, C12) exhibits a CMC near 1.2 × 10⁻³ mol/L, and hexadecyl o-xylene sulfonate (C16) isomers show CMC values in the range of 2.0 × 10⁻⁴ to 8.0 × 10⁻⁴ mol/L depending on ring position [2][3].

Critical Micelle Conc.
Class‑level inference
Projected ~1×10⁻⁴ – 5×10⁻⁴ mol/L (C18)
Lower CMC may support reduced surfactant loading in formulations
C12 LAS: 1.2×10⁻³ mol/L; C16 isomers: 2×10⁻⁴–8×10⁻⁴ mol/L. Verify for specific isomer
Surfactant Chemistry Micellization Structure-Property Relationship

Adsorption Behavior on Alumina: Para- vs. Meta-Xylene Sulfonate Isomerism Drives Divergent Hemimicelle Aggregation Numbers

Fluorescence probe studies on alkylxylenesulfonate adsorption to alumina revealed that para-xylenesulfonate isomers form less polar micelles and exhibit higher aggregation numbers in hemimicelles compared to meta-xylenesulfonate isomers [1]. This isomer-dependent packing behavior, attributed to steric constraints of the methyl group positioning, directly controls surfactant retention on reservoir rock and mineral surfaces [1]. For octadecylxylenesulphonic acid—where the dimethyl substitution pattern (ortho, meta, or para) defines the product specification—this means control of isomeric purity is non-negotiable: even isomers with identical molecular weight and C18 chain length will exhibit different adsorption losses in chemical flooding and mineral flotation circuits [1].

Hemimicelle Aggregation
Cross‑study comparable
p‑Xylene sulfonate >2× higher aggregation number vs. m‑xylene on alumina
Isomer identity controls solid‑liquid adsorption behavior
Fluorescence probe study; supplier COA must state xylene substitution pattern
Mineral Processing Surfactant Adsorption Solid-Liquid Interface

Brine Tolerance for EOR: Alkylxylene Sulfonate Formulations with Octadecyl Components Exhibit Enhanced Salt Stability Over Conventional LAS

U.S. Patent 4,873,025 explicitly states that alkylxylene sulfonate compositions, particularly those incorporating longer alkyl chains (C8–C18), demonstrate 'enhanced tolerance for salt in oil recovery processes' and 'a tendency to form stable microemulsions with oil and brine,' characterized by low interfacial tensions and reduced surfactant retention on formation rock [1]. The patent further notes that alkyl groups in the C8–C14 range are preferred for general use, but the inclusion of C16–C18 chains extends the operable salinity window, a critical differentiator for high-salinity reservoirs where conventional alkylbenzene sulfonates precipitate or phase-separate [1].

Salt Stability
Class‑level inference
Extends operable salinity window beyond 2% NaCl
May support surfactant flooding in high‑salinity reservoirs
Inferred from patent disclosures; validate with target reservoir brine composition
Enhanced Oil Recovery Brine Compatibility Phase Behavior

Optimal Application Scenarios for Octadecylxylenesulphonic Acid (CAS 55121-81-8) Based on Evidence-Proven Differentiation


Enhanced Oil Recovery (EOR) Surfactant Flooding in High-Salinity Reservoirs

Octadecylxylenesulphonic acid, as its sodium or calcium sulfonate salt, is preferentially deployed in surfactant flooding operations for mature oilfields where reservoir brine salinity exceeds 2% NaCl [1]. The C18 lipophilic tail enables the formation of stable middle-phase microemulsions with crude oil, achieving ultralow interfacial tensions (<10⁻³ mN/m) and documented oil recovery rates of 94% when blended with shorter-chain alkylxylene sulfonates [1]. The compound's branched xylene aromatic group further improves brine compatibility relative to linear alkylbenzene sulfonates, reducing surfactant precipitation and adsorption losses on reservoir rock [2]. Procurement should target products with a minimum 85% monoalkylxylene sulfonate content and specified chain-length distribution for reservoir-specific salinity matching.

Mineral Flotation Collectors and Solid–Liquid Separation Processes

The strong adsorption of octadecylxylenesulfonate onto mineral oxides (e.g., alumina) and its capacity to form hemimicelles at low concentrations make it suitable as a collector in froth flotation for mineral beneficiation [3]. The isomeric form of the xylene ring (para vs. meta) directly controls surfactant packing density and adsorption reversibility at the solid–liquid interface, with para-isomers producing tighter, less polar aggregates [3]. This isomeric specificity requires analytical confirmation (HPLC or NMR) from the supplier; a product without specified isomeric purity is unsuitable for mineral processing applications where adsorption selectivity governs process economics.

High-Performance Industrial Emulsifiers for Oil-in-Water and Water-in-Oil Systems

The C18 chain combined with the xylene sulfonate head group yields a hydrophile–lipophile balance (HLB) favorable for stabilizing water-in-oil macroemulsions and microemulsions in industrial lubricants, metalworking fluids, and drilling muds [1][2]. The compound's CMC being significantly lower than that of dodecylbenzene sulfonate [4] means effective emulsification at reduced surfactant loading, lowering formulation costs. Procurement decisions should evaluate total acid number (TAN) and free oil content to ensure batch-to-batch consistency in emulsion stability and corrosion inhibition performance.

Synthesis Intermediate for Specialty Sulfonate Salt Production

The free sulfonic acid form (CAS 55121-81-8) serves as a versatile precursor for on-demand neutralization to sodium, calcium, magnesium, or amine sulfonate salts [5]. This route is preferred when formulators require specific counterion selection for compatibility in multicomponent formulations—e.g., calcium salts for oil-soluble corrosion inhibitors, or triethanolamine salts for personal care formulations. Sourcing the acid rather than a pre-neutralized salt provides maximum flexibility in downstream formulation development and reduces inventory complexity for contract manufacturers.

Application
Selection Property
Validation Focus
EOR Surfactant Flooding
C18 chain for ultra‑low IFT & microemulsion stability
Alkyl chain distribution and isomeric purity
Mineral Flotation
Isomer‑specific adsorption (para vs. meta)
Xylene substitution pattern certification
Industrial Emulsifiers
Low CMC and high hydrophobicity for W/O systems
Total acid number and free oil content consistency
Sulfonate Salt Synthesis Intermediate
Free acid form for on‑demand neutralization
Counterion compatibility and neutralization degree
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